molecular formula C17H13ClO3 B3035114 (4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone CAS No. 303145-45-1

(4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B3035114
CAS No.: 303145-45-1
M. Wt: 300.7 g/mol
InChI Key: UERPSAPRJVFXDR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C17H13ClO3 and its molecular weight is 300.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

(4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone has been involved in research focused on synthesis and reactivity. For instance, Pouzet et al. (1998) explored the synthesis of similar benzo[b]thiophene derivatives and their reactions with sulfur- and oxygen-containing nucleophiles, providing insights into functionalization methods for related compounds (Pouzet et al., 1998).

Antimicrobial and Antioxidant Properties

Research by Rashmi et al. (2014) on derivatives of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, which is structurally related, revealed significant antimicrobial and antioxidant properties. These findings suggest potential applications of similar compounds in developing new antimicrobial and antioxidant agents (Rashmi et al., 2014).

Anticancer Activity

Kamal et al. (2014) synthesized a series of benzo[b]furans, including derivatives structurally similar to this compound, and evaluated them for antiproliferative activities. Some compounds displayed significant activity against lung cancer and renal cell carcinoma cell lines, indicating the potential of related compounds in cancer research (Kamal et al., 2014).

Molecular Structure Analysis

Lakshminarayana et al. (2009) conducted a study on the crystal and molecular structure analysis of a compound similar to this compound. Such studies are crucial for understanding the molecular interactions and properties of these compounds, which can inform their applications in various fields (Lakshminarayana et al., 2009).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Properties

IUPAC Name

(4-chlorophenyl)-(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-10-14-9-13(20-2)7-8-15(14)21-17(10)16(19)11-3-5-12(18)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERPSAPRJVFXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184316
Record name (4-Chlorophenyl)(5-methoxy-3-methyl-2-benzofuranyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303145-45-1
Record name (4-Chlorophenyl)(5-methoxy-3-methyl-2-benzofuranyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303145-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(5-methoxy-3-methyl-2-benzofuranyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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